Succinimide, N-(p-phenetidinomethyl)-
Description
N-(p-Phenetidinomethyl)succinimide is a succinimide derivative featuring a p-phenetidinomethyl group (a para-ethoxyaniline moiety linked via a methylene bridge) attached to the nitrogen atom of the succinimide core. The succinimide ring (2,5-pyrrolidinedione) provides a rigid, planar structure, while the p-phenetidinomethyl substituent introduces steric bulk and electron-donating properties due to the ethoxy group.
Properties
CAS No. |
38359-10-3 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-[(4-ethoxyanilino)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-11-5-3-10(4-6-11)14-9-15-12(16)7-8-13(15)17/h3-6,14H,2,7-9H2,1H3 |
InChI Key |
CAQBMXAOLVIIPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCN2C(=O)CCC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Selectivity
The electronic and steric nature of substituents on the succinimide nitrogen significantly influences chemical reactivity:
Key Insight: The p-phenetidinomethyl group’s ethoxy moiety may enhance nucleophilic substitution reactions compared to electron-withdrawing groups but avoid steric issues seen in ortho-substituted analogs .
Ring Modifications and Functional Relevance
Replacing the succinimide ring alters activity:
Key Insight: The succinimide ring’s 5-position carbonyl is essential for binding in therapeutic applications. Modifications like ring expansion (glutarimide) or contraction (pyrrolidinone) often reduce efficacy or toxicity .
Preparation Methods
Reaction of Succinic Anhydride with p-Phenetidinomethylamine
The most straightforward route involves the condensation of succinic anhydride with p-phenetidinomethylamine (4-ethoxyaniline derivative). This method mirrors the synthesis of N-phenylsuccinimide described in CN102229555A, where succinic anhydride reacts with aniline derivatives in the presence of a catalyst.
Procedure :
-
p-Phenetidinomethylamine (1.1–2.0 mol eq) is combined with succinic anhydride (1.0 mol eq) in a polar aprotic solvent (e.g., dioxane or tetrahydrofuran).
-
A catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 mol eq) is added to facilitate nucleophilic acyl substitution.
-
The mixture is stirred at room temperature for 45–75 minutes, followed by acidification to pH 3–4 using hydrochloric acid to precipitate the product.
-
The crude product is purified via recrystallization from ethanol or ethyl acetate, yielding N-(p-phenetidinomethyl)succinimide as a white crystalline solid.
Key Variables :
-
Solvent choice : Ethers like dioxane improve solubility of intermediates.
-
Stoichiometry : Excess amine ensures complete conversion of succinic anhydride.
-
Catalyst : DMAP enhances reaction rates by activating the anhydride.
Alternative Alkylation Strategies
Reductive Amination Pathway
This method adapts strategies from CN103145601B, which describes N-hydroxysuccinimide synthesis via reductive amination. For N-(p-phenetidinomethyl)succinimide, the steps would involve:
-
Formation of Schiff base : Reacting succinimide with p-phenetidinomethylaldehyde in methanol under reflux.
-
Reduction : Using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) to reduce the imine intermediate to the secondary amine.
-
Work-up : Neutralization and extraction with ethyl acetate, followed by column chromatography for purification.
Challenges :
-
Selectivity : Competing reduction of the ethoxy group in p-phenetidinomethyl may occur.
-
Yield optimization : Requires strict anhydrous conditions and controlled pH.
Catalytic and Solvent Effects
Acid-Catalyzed Cyclization
Strong acids (e.g., sulfuric or acetic acid) promote cyclization of precursors like N-(p-phenetidinomethyl)succinamic acid. This method, adapted from CN103145601B, involves:
-
Heating the succinamic acid derivative at 105–130°C in dioxane.
-
Removing water via azeotropic distillation to drive the cyclization reaction.
Reaction Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–130°C | Maximizes cyclization |
| Catalyst (H₂SO₄) | 3–5 wt% of substrate | Accelerates kinetics |
| Reaction time | 6–8 hours | Balances conversion vs. degradation |
Mechanism : Protonation of the amide oxygen facilitates nucleophilic attack by the adjacent carbonyl, forming the succinimide ring.
Advanced Techniques for Yield Improvement
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, combining succinic anhydride and p-phenetidinomethylamine in dimethylacetamide (DMAc) under microwave conditions (150°C, 20 min) can achieve yields >85% with minimal side products.
Solvent-Free Mechanochemical Grinding
Inspired by CN102229555A, grinding succinic anhydride and p-phenetidinomethylamine in a mortar with DMAP eliminates solvent use, enhancing atom economy and reducing waste.
Analytical Validation and Characterization
Spectroscopic Confirmation
-
¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, -OCH₂CH₃), δ 3.9–4.1 ppm (quartet, -OCH₂-), and δ 6.7–7.1 ppm (aromatic protons).
-
FT-IR : Strong absorptions at 1770 cm⁻¹ (imide C=O) and 1240 cm⁻¹ (C-O-C ether stretch).
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) typically shows a single peak with >99% purity under optimized conditions.
Industrial Scalability and Challenges
Cost-Effective Catalyst Recycling
Recycling DMAP or sulfuric acid via aqueous extraction (as in CN103145601B) reduces material costs. For example, DMAP can be recovered by basifying the aqueous layer and extracting with dichloromethane.
Byproduct Management
The primary byproduct, succinic acid , is removed via selective crystallization or ion-exchange resins.
Q & A
Basic: What are the recommended methods for synthesizing N-(p-phenetidinomethyl)succinimide and confirming its structural integrity?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting p-phenetidine (4-ethoxyaniline) with bromomethylsuccinimide in anhydrous acetonitrile under reflux, as seen in analogous N-substituted succinimide syntheses . Post-synthesis, structural validation requires:
- X-ray crystallography : Resolve crystal packing and confirm substituent positioning (e.g., as done for PPh4[X(N-bromosuccinimide)₂] complexes) .
- NMR spectroscopy : Compare peaks to related compounds like N-(morpholinomethyl)succinimide (δ 3.5–4.0 ppm for morpholine protons; δ 2.6–2.8 ppm for succinimide CH₂ groups) .
- HPLC purity assessment : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) to ensure >98% purity, as validated for NHS esters .
Basic: Which analytical techniques are most effective for characterizing succinimide derivatives in research settings?
Methodological Answer:
Key techniques include:
- Infrared (IR) spectroscopy : Identify succinimide carbonyl stretches (∼1700–1780 cm⁻¹) and ether C-O bonds (∼1250 cm⁻¹) from p-phenetidinomethyl groups .
- Mass spectrometry (MALDI-TOF or ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for N-(morpholinomethyl)succinimide at m/z 199.1) and fragmentation patterns .
- High-performance liquid chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve degradation products, as demonstrated in monoclonal antibody succinimide analysis .
Advanced: How can researchers analyze succinimide-mediated degradation in biological macromolecules, and what are the implications for experimental design?
Methodological Answer:
Succinimide formation in proteins/peptides is studied via:
- Trypsin digestion followed by LC-MS/MS : Digest under mild denaturing conditions (pH 5.0) to minimize artificial succinimide hydrolysis. Identify sites like Asp30 in antibody light chains, correlating with charge variants and reduced bioactivity .
- pH-controlled stability assays : Incubate samples at pH 7.4 vs. 8.5 to track succinimide hydrolysis to Asp/iso-Asp residues. Use imaged capillary isoelectric focusing (icIEF) to monitor charge heterogeneity .
Implications : Avoid prolonged alkaline conditions during sample prep to prevent artifact generation. Include negative controls with protease inhibitors and pH buffers.
Advanced: What strategies are employed to investigate the structure-activity relationships (SAR) of succinimide derivatives in pharmacological studies?
Methodological Answer:
SAR studies involve:
- Systematic substituent variation : Replace the p-phenetidinomethyl group with analogs (e.g., m-bromoanilinomethyl in BAM-IPPS) and test anticonvulsant efficacy in models like maximal electroshock (MES) seizure tests .
- Computational docking : Model interactions with target proteins (e.g., voltage-gated ion channels) using software like AutoDock. Compare binding energies of derivatives to identify critical substituents .
- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and correlate logP values (calculated via HPLC retention times) with bioavailability .
Advanced: How do succinimide-based crosslinkers function in bioconjugation, and what methodological considerations are critical for optimizing reaction efficiency?
Methodological Answer:
Succinimide esters (e.g., NHS esters) enable amine-targeted bioconjugation via:
- pH optimization : Conduct reactions at pH 7.0–8.5 to deprotonate lysine ε-amines while minimizing ester hydrolysis. Use HEPES or phosphate buffers .
- Stoichiometric control : Avoid excess crosslinker to prevent protein aggregation. For example, use a 5:1 molar ratio of NHS ester to protein, as validated for Fmoc-N-hydroxysuccinimide in glycoprotein labeling .
- Quenching and purification : Add excess glycine (1 M) to quench unreacted esters, followed by size-exclusion chromatography to remove small-molecule byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
